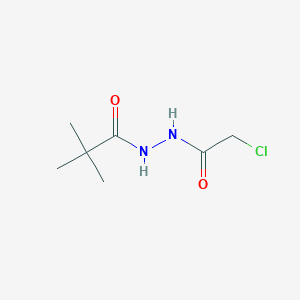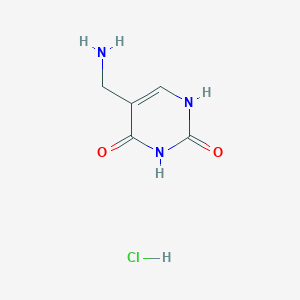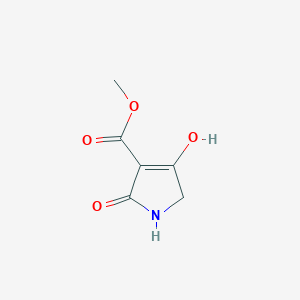
3-Amino-4-chloropyridin-2-OL
Vue d'ensemble
Description
3-Amino-4-chloropyridin-2-OL is a chemical compound with the CAS Number: 1198154-61-8 . It has a molecular weight of 144.56 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-4-chloro-2-pyridinol . The InChI code for this compound is 1S/C5H5ClN2O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H,8,9) .Physical And Chemical Properties Analysis
3-Amino-4-chloropyridin-2-OL is a powder with a molecular weight of 144.56 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
3. Pesticide Production
- Summary of Application: Pyridine derivatives can be used as pesticides. They have high activity against various pathogens such as rust, powdery mildew, rice blast, and apple downy mildew .
- Results or Outcomes: Pyridine derivatives and their pharmaceutical and pesticide intermediates have the advantages of high biological activity, low toxicity, long-lasting period and easy degradation in the environment, so they have broad application prospects in agricultural production .
4. Bioconversion in Biotechnology
- Summary of Application: Pyridine derivatives can be used in bioconversion processes. For example, 4-chloropyridin-2-amine can be converted to 6-amino-4-chloro-pyridin-3-ol .
- Methods of Application: The bioconversion of 4-chloropyridin-2-amine was most rapid at 30 °C and 35 °C .
- Results or Outcomes: The production rate of 6-amino-4-chloro-pyridin-3-ol was 7 mg (g biomass)-1 h-1 and 7.4 mg (g biomass)-1 h-1, respectively .
5. Pesticide Alone
- Summary of Application: 4-Amino-2-chloropyridine itself can also be used as a pesticide alone, and has high activity against various pathogens such as rust, powdery mildew, rice blast, and apple downy mildew .
- Results or Outcomes: 4-Amino-2-chloropyridine and its pharmaceutical and pesticide intermediates have the advantages of high biological activity, low toxicity, long-lasting period and easy degradation in the environment, so they have broad application prospects in agricultural production .
6. Synthesis of Other Chemical Compounds
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-4-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAAWKLXNNXEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-chloropyridin-2-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B1526148.png)


![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)



![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)





